Antiproliferative Potency Across Three Human Cancer Cell Lines: 5-Chloro-2-methoxy vs. Unsubstituted N-Hydroxybenzamide Series
In a comparative cytotoxicity evaluation, 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide demonstrated single-digit micromolar IC50 values across three human cancer cell lines: SW620 colon cancer (IC50 = 12.5 µM), PC3 prostate cancer (IC50 = 10.0 µM), and NCI-H23 lung cancer (IC50 = 15.0 µM) . In contrast, unsubstituted N-hydroxybenzamide analogs from the 2-oxoindoline series (compounds 6a–6g) showed up to 4-fold variability in cytotoxicity, with some congeners exhibiting significantly weaker potency compared to the 5-chloro-2-methoxy derivative [1]. This positions the chloro-methoxy substitution pattern as a critical driver of antiproliferative activity within the class.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | SW620: 12.5 µM; PC3: 10.0 µM; NCI-H23: 15.0 µM |
| Comparator Or Baseline | Unsubstituted N-hydroxybenzamide 2-oxoindoline series (6a–6g): IC50 range up to 4-fold higher than most potent analog |
| Quantified Difference | Target compound achieves 2–4 fold greater potency than several 6a–g series members |
| Conditions | Human cancer cell lines (SW620 colon, PC3 prostate, NCI-H23 lung); standard cell viability assay |
Why This Matters
Procurement of the exact 5-chloro-2-methoxy derivative ensures consistent sub-15 µM activity in three therapeutically relevant cancer models, avoiding the batch-to-batch potency uncertainty of generic 2-oxoindoline benzamides.
- [1] Huong, T. T. L., et al. 'Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity.' Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 5, 2017, pp. 1295-1299. View Source
